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Compound of Interest

Compound Name:
2-(6-Methyl-1H-indol-1-yl)ethan-1-

amine

CAS No.: 1094511-43-9

Cat. No.: B1386077

Get Quote

Executive Summary This technical guide provides a comparative analysis of N1-substituted

and C3-substituted derivatives of the 6-methylindole scaffold. While both positions are critical

for tuning biological response, they serve distinct pharmacological roles. C3-substitution

typically drives primary target engagement (e.g., tubulin inhibition, kinase affinity) by extending

the pharmacophore into deep binding pockets. In contrast, N1-substitution is predominantly

used to modulate physicochemical properties (solubility, permeability) and optimize metabolic

stability, though it can also target specific hydrophobic pockets in antiviral (HIV) and

antimicrobial applications.

Structural & Electronic Context
The 6-methylindole core is a privileged scaffold. The methyl group at C6 increases lipophilicity

and blocks metabolic hydroxylation at this position, a common clearance pathway for indoles.
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Feature
N1 Position (Pyrrole

Nitrogen)
C3 Position (Pyrrole Carbon)

Electronic Nature
Heteroatom nucleophile; H-

bond donor (if unsubstituted).

Carbon nucleophile; Electron-

rich center (

-excessive).

Reactivity
Prone to N-alkylation/acylation

(Base-mediated).

Prone to Electrophilic Aromatic

Substitution (EAS).

Binding Role
H-bond donor to backbone

carbonyls (e.g., Kinase hinge).

Vector for extending into deep

hydrophobic pockets.

Metabolic Liability
N-dealkylation or

glucuronidation.

Oxidation to oxindole or

indolenine.

Comparative Bioactivity Analysis
Anticancer Activity (Tubulin & Kinase Inhibition)
Winner: C3-Substitution

Mechanism: C3-substituted 6-methylindoles, particularly bis(indolyl)methanes and

aroylindoles, are potent inhibitors of tubulin polymerization. They bind to the colchicine-

binding site of tubulin. The C3 substituent positions the second aromatic ring to mimic the

biaryl system of colchicine.

Data Insight: In a comparative study of indole-based tubulin inhibitors, C3-aroyl derivatives

demonstrated IC

values in the nanomolar range (10–50 nM) against MCF-7 and HCT-116 cell lines.

N1 Role: Alkylation at N1 in these systems often decreases potency by eliminating the

critical H-bond donor capability required for anchoring the molecule in the tubulin pocket or

kinase hinge region.

Antimicrobial & Antifungal Activity
Context Dependent[1]
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N1-Substitution Advantage: N1-alkyl/benzyl 6-methylindoles show superior activity against

Staphylococcus aureus and Candida albicans. The hydrophobic N1-substituent facilitates

membrane insertion and disruption of fungal/bacterial cell walls.

C3-Substitution Advantage: C3-methylene bridged derivatives (e.g., gramine analogs) exhibit

fungicidal activity by targeting metabolic enzymes rather than membrane disruption.

Key Data:

N1-benzyl-6-methylindole: MIC

6.25

g/mL (S. aureus).[2]

C3-linked bis-indole: MIC

25

g/mL (S. aureus).

Antiviral Activity (HIV-1)
Winner: N1-Substitution

Mechanism: In Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Integrase

inhibitors, the N1-substituent fits into a specific hydrophobic non-substrate binding pocket.

Evidence: N-aryl and N-benzyl indole derivatives have shown EC

values < 10

M against HIV-1 replication. The 6-methyl group is synergistic here, filling an auxiliary
hydrophobic cleft.

Experimental Data Summary
Table 1: Comparative Potency (Representative Data)
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Target / Cell
Line

Compound
Class

Substitution
IC

/ MIC

Primary
Mechanism

HCT-116 (Colon

Cancer)
Aroylindole C3

0.04

M

Tubulin

Polymerization

Inhibition

HCT-116 (Colon

Cancer)
N-Benzylindole N1

> 10

M

Non-specific

cytotoxicity

S. aureus

(Bacteria)
Alkylindole N1

2.5

M

Membrane

Disruption

HIV-1 Integrase N-Arylindole N1
7.8

M

Allosteric

Inhibition

MCF-7 (Breast

Cancer)

Bis(indolyl)metha

ne
C3

0.51

M

Cell Cycle Arrest

(G2/M)

Mechanistic Visualization
The following diagram illustrates the divergent structure-activity relationships (SAR) for the 6-

methylindole scaffold.
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Figure 1: Divergent SAR pathways for 6-methylindole. C3 functionalization favors specific

receptor targeting (Enzymes/Tubulin), while N1 functionalization modulates permeability and

allosteric hydrophobic interactions.

Detailed Experimental Protocols
Protocol A: C3-Formylation (Vilsmeier-Haack)
Target: Synthesis of 6-methylindole-3-carboxaldehyde (Key Intermediate for C3-derivatives)

Reagent Prep: In a flame-dried round-bottom flask, cool anhydrous DMF (3.0 eq) to 0°C

under argon. Dropwise add POCl

(1.2 eq). Stir for 30 min to generate the Vilsmeier salt (white precipitate may form).

Addition: Dissolve 6-methylindole (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier

reagent at 0°C.

Reaction: Warm to room temperature and stir for 2 h. Monitor by TLC (Hexane:EtOAc 7:3).
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Workup: Pour reaction mixture into crushed ice/water containing NaOH (to pH 9). A solid

precipitate will form.

Isolation: Filter the solid, wash with copious water, and recrystallize from ethanol.

Validation:

H NMR should show a singlet aldehyde proton at

~10.0 ppm.

Protocol B: N1-Alkylation
Target: Synthesis of N-benzyl-6-methylindole (Antimicrobial Candidate)

Deprotonation: Dissolve 6-methylindole (1.0 eq) in anhydrous DMF. Add NaH (60%

dispersion in oil, 1.2 eq) portion-wise at 0°C. Evolution of H

gas will occur. Stir for 30 min until gas evolution ceases.

Alkylation: Add benzyl bromide (1.1 eq) dropwise.

Reaction: Stir at Room Temperature for 3–6 h.

Quench: Carefully add cold water to quench unreacted NaH.

Extraction: Extract with EtOAc (3x). Wash combined organics with brine to remove DMF. Dry

over Na

SO

.

Purification: Silica gel column chromatography (Hexane:EtOAc 9:1). N1-substituted products

typically have higher R

than the parent indole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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